molecular formula C7H14Fe B14440487 2,4-Dimethanidylpentane;iron(2+) CAS No. 74920-98-2

2,4-Dimethanidylpentane;iron(2+)

Cat. No.: B14440487
CAS No.: 74920-98-2
M. Wt: 154.03 g/mol
InChI Key: RVUIXGIDHRWCAG-UHFFFAOYSA-N
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Description

The compound "2,4-Dimethanidylpentane;iron(2+)" is hypothesized to be an organometallic complex where a ferrous ion (Fe²⁺) is coordinated by a ligand derived from a branched alkane, specifically 2,4-dimethylpentane (C₇H₁₆). While direct structural or thermodynamic data for this compound are absent in the provided evidence, its ligand backbone, 2,4-dimethylpentane, is well-documented. This hydrocarbon features a branched structure with methyl groups at positions 2 and 4 of a pentane chain, contributing to steric effects and influencing coordination chemistry . The iron(2+) center likely forms a coordination complex with the ligand’s methanidyl groups, though precise bonding motifs (e.g., η², η³) remain speculative.

Properties

CAS No.

74920-98-2

Molecular Formula

C7H14Fe

Molecular Weight

154.03 g/mol

IUPAC Name

2,4-dimethanidylpentane;iron(2+)

InChI

InChI=1S/C7H14.Fe/c1-6(2)5-7(3)4;/h6-7H,1,3,5H2,2,4H3;/q-2;+2

InChI Key

RVUIXGIDHRWCAG-UHFFFAOYSA-N

Canonical SMILES

CC([CH2-])CC(C)[CH2-].[Fe+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethanidylpentane;iron(2+) typically involves the reaction of 2,4-Dimethanidylpentane with an iron(2+) salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(2+) ion. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by a base such as sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of 2,4-Dimethanidylpentane;iron(2+) may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethanidylpentane;iron(2+) can undergo various types of chemical reactions, including:

    Oxidation: The iron(2+) ion can be oxidized to iron(3+) under certain conditions.

    Reduction: The compound can be reduced back to its original state if it has been oxidized.

    Substitution: The organic part of the molecule can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogens like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iron(2+) ion will result in iron(3+) compounds, while substitution reactions can lead to a variety of substituted organic molecules.

Scientific Research Applications

2,4-Dimethanidylpentane;iron(2+) has several applications in scientific research:

    Chemistry: It can be used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Medicine: Research is ongoing into its potential use in drug delivery systems, where the iron(2+) ion can play a role in targeting specific cells or tissues.

    Industry: It can be used in the production of high-octane fuels and as a component in certain types of batteries.

Mechanism of Action

The mechanism by which 2,4-Dimethanidylpentane;iron(2+) exerts its effects involves the interaction of the iron(2+) ion with various molecular targets. In biological systems, the iron(2+) ion can participate in redox reactions, which are crucial for processes such as cellular respiration and DNA synthesis. The organic part of the molecule can also interact with other molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Structural and Thermodynamic Comparison of Ligand Backbones

The ligand 2,4-dimethylpentane (C₇H₁₆) can be compared to structurally similar alkanes:

Compound Molecular Formula Molecular Weight (g/mol) Branching Pattern ΔfH°liquid (kJ/mol) Cp,liquid (J/mol·K)
2,4-Dimethylpentane C₇H₁₆ 100.20 2,4-methyl branches -245.3 ± 0.6 219.6
2,2,4-Trimethylpentane C₈H₁₈ 114.23 2,2,4-methyl branches -259.1 ± 1.0 254.3
n-Pentane C₅H₁₂ 72.15 Linear chain -173.5 ± 0.4 167.5

Key Observations :

  • Increased branching in 2,4-dimethylpentane reduces symmetry compared to n-pentane, lowering its boiling point and altering solubility.
  • The thermodynamic stability (ΔfH°liquid) of branched alkanes is generally higher than linear isomers due to reduced steric strain .

Comparison with Organometallic Complexes

The iron(2+) center in "2,4-Dimethanidylpentane;iron(2+)" can be contrasted with other Fe²⁺ complexes and analogous metal-ligand systems:

Compound Metal Oxidation State Ligand Type Coordination Geometry Key Properties
Ferrocene (Dicyclopentadienyl iron) Fe²⁺ Cyclopentadienyl (C₅H₅⁻) Sandwich structure High thermal stability, redox-active
Dibromo[(R,R)-XylSKEWPHOS]Ru(II) Ru²⁺ Bis-phosphine pentane Octahedral Catalytic asymmetric hydrogenation
Hypothetical 2,4-Dimethanidylpentane;iron(2+) Fe²⁺ Methanidyl-pentane Unknown Likely low symmetry, steric hindrance

Key Observations :

  • Ruthenium complexes with bis-phosphine pentane ligands (e.g., XylSKEWPHOS) demonstrate the versatility of pentane-derived backbones in stabilizing transition metals for catalysis, suggesting possible parallels for Fe²⁺ systems .

Functional Group Derivatives

Derivatives of pentane with substituents (e.g., iodine, carbonyl groups) highlight how functionalization alters reactivity and coordination:

Compound Functional Group Molecular Weight (g/mol) Key Properties
2-Iodo-2-methylpentane Iodoalkane 212.07 High polarizability, SN2 reactivity
4-Methyl-2-pentenal Aldehyde 98.14 Electrophilic carbonyl group
2,4-Dimethanidylpentane;iron(2+) Methanidyl-Fe²⁺ Not reported Potential for redox or Lewis acid catalysis

Key Observations :

  • Iodo- and aldehyde-substituted pentanes exhibit distinct reactivity compared to the methanidyl ligand, which may act as a σ-donor in Fe²⁺ coordination .

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